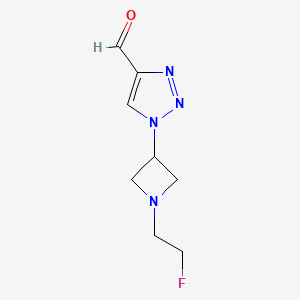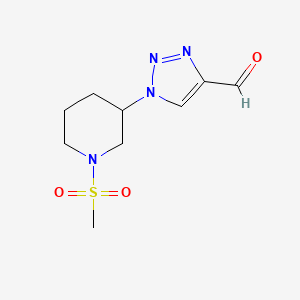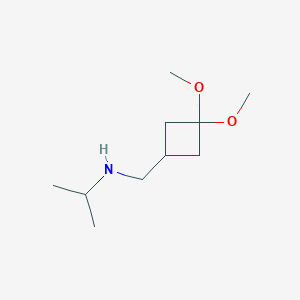
1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidin-1-yl)ethan-1-one
Overview
Description
1-(2-((4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidin-1-yl)ethan-1-one, commonly known as AMTPE, is an important organic compound used in a variety of scientific research applications. Its unique structure and properties make it ideal for use in a range of chemical and biological studies, including synthesis, drug discovery, and medical research. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for AMTPE.
Scientific Research Applications
AMTPE has been used in a variety of scientific research applications. It has been used as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. It has also been used to study the role of the enzyme in Alzheimer’s disease, as well as in the development of new drugs for the treatment of the disease. In addition, AMTPE has been used to study the effects of oxidative stress on cells and to develop new treatments for cancer.
Mechanism of Action
The mechanism of action of AMTPE is not fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase, which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the enzyme, AMTPE prevents the breakdown of acetylcholine, leading to an increase in its concentration in the brain. This increase in acetylcholine is thought to be responsible for its effects on cognition, memory, and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of AMTPE have been studied in a variety of animal models. In mice, AMTPE has been shown to improve cognitive performance and memory, as well as reduce anxiety-like behavior. In rats, AMTPE has been found to inhibit the breakdown of acetylcholine, leading to an increase in its concentration in the brain. This increase in acetylcholine is thought to be responsible for the observed improvements in cognitive performance and memory.
Advantages and Limitations for Lab Experiments
The use of AMTPE in laboratory experiments has several advantages. First, it is relatively inexpensive and easy to synthesize. Second, its structure and properties make it ideal for use in a variety of biochemical and physiological studies. Finally, it has been shown to have a wide range of effects on cognition, memory, and behavior.
However, there are also some limitations to using AMTPE in laboratory experiments. For example, its mechanism of action is not fully understood, and its effects on the body are not yet fully understood. In addition, its effects may vary depending on the species of animal used in the experiment.
Future Directions
There are a number of potential future directions for the use of AMTPE. First, further research is needed to better understand its mechanism of action and its effects on the body. Second, its potential therapeutic applications, such as for the treatment of Alzheimer’s disease, should be explored. Third, its use in drug discovery and development should be investigated. Finally, its use in other scientific research applications, such as in the study of oxidative stress, should be further explored.
properties
IUPAC Name |
1-[2-[[4-(aminomethyl)triazol-1-yl]methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c1-9(17)16-5-3-2-4-11(16)8-15-7-10(6-12)13-14-15/h7,11H,2-6,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPBBGHYRXWNTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Dioxa-8-azadispiro[4.0.5(6).3(5)]tetradecane](/img/structure/B1492622.png)





![9-Cyclopropyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1492633.png)






